molecular formula C12H14BrN B595222 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS No. 1211594-29-4

6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]

Cat. No. B595222
M. Wt: 252.155
InChI Key: CZJDTQVZRCZNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a chemical compound that belongs to the class of spiro compounds. It is a heterocyclic compound that has a spirocyclic structure with an indene ring and a pyrrolidine ring. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer progression.

Biochemical And Physiological Effects

6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] in lab experiments include its easy synthesis, high yield, and potential applications in various fields of scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. One direction is to further explore its potential anti-inflammatory and anticancer properties and elucidate its mechanism of action. Another direction is to study its potential applications in other fields of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound for better bioavailability and efficacy.

Synthesis Methods

The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] can be achieved through various methods. One of the most commonly used methods is the one-pot three-component reaction of indene-1,2-dione, 2-bromoacetophenone, and pyrrolidine in the presence of a catalytic amount of p-toluenesulfonic acid. This method is simple, efficient, and provides a high yield of the desired product.

Scientific Research Applications

6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] has shown potential applications in various fields of scientific research. It has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as an anticancer agent, as it has shown cytotoxic activity against various cancer cell lines.

properties

IUPAC Name

5-bromospiro[1,2-dihydroindene-3,2'-pyrrolidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-10-3-2-9-4-6-12(11(9)8-10)5-1-7-14-12/h2-3,8,14H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJDTQVZRCZNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C=C(C=C3)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677546
Record name 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]

CAS RN

1211594-29-4
Record name 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.